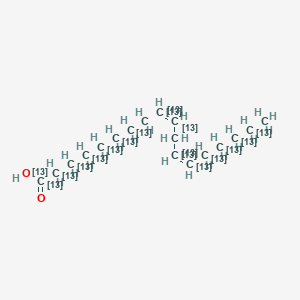

Linoleic acid-13C18

Description

Propriétés

IUPAC Name |

(9Z,12Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadeca-9,12-dienoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9-/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHQOLUKZRVURQ-AZEGGMGZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13CH2][13CH2][13CH2][13CH2]/[13CH]=[13CH]\[13CH2]/[13CH]=[13CH]\[13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Illuminating Lipid Metabolism: A Technical Guide to the Applications of Linoleic Acid-¹³C₁₈ in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Linoleic acid, an essential omega-6 polyunsaturated fatty acid, plays a pivotal role in numerous physiological processes. Understanding its metabolic fate is crucial for unraveling the complexities of health and disease. The stable isotope-labeled tracer, Linoleic acid-¹³C₁₈, has emerged as a powerful tool in metabolic research, enabling precise tracking and quantification of linoleic acid's journey through various biochemical pathways. This technical guide provides an in-depth overview of the applications of Linoleic acid-¹³C₁₈, focusing on its use in metabolic flux analysis and lipidomics, complete with experimental protocols and quantitative data.

Core Applications: Tracing the Metabolic Fate of Linoleic Acid

Linoleic acid-¹³C₁₈ serves as a robust tracer for delineating the primary metabolic pathways of linoleic acid: its oxidation for energy production and its conversion to longer-chain polyunsaturated fatty acids (PUFAs).[1][2] As a stable isotope, it is non-radioactive and safe for human studies, making it an invaluable tool in clinical and nutritional research.[3] Its primary applications include:

-

Metabolic Flux Analysis: Quantifying the rate of conversion of linoleic acid into its various metabolites.[4]

-

Lipidomics: Identifying and quantifying the incorporation of linoleic acid and its derivatives into complex lipids such as phospholipids, triglycerides, and cholesteryl esters.[5]

-

Oxidation Studies: Determining the rate at which linoleic acid is catabolized for energy via β-oxidation.[1]

Quantitative Insights from Tracer Studies

The use of Linoleic acid-¹³C₁₈ has yielded significant quantitative data on its metabolism in various populations. Below are summaries of key findings from studies in healthy adults and newborn infants.

Table 1: Metabolic Fate of a Single Oral Dose of U-¹³C₁₈-Linoleic Acid in Healthy Adults

| Parameter | Value | Time Point | Reference |

| Oxidation to CO₂ | 16.8 - 25.1% of dose | 12 hours | [1] |

| Peak ¹³C-Linoleic Acid in Plasma | 7.6% ± 0.8% of dose | ~17 hours | [1] |

| Conversion to ¹³C-γ-Linolenic Acid | 0.04% ± 0.008% of dose | 7 - 48 hours | [1] |

| Conversion to ¹³C-Dihomo-γ-Linolenic Acid | 0.06% ± 0.011% of dose | 48 - 336 hours | [1] |

| Conversion to ¹³C-Arachidonic Acid | 0.05% ± 0.006% of dose | Varied | [1] |

Table 2: Metabolism of U-¹³C₁₈-Linoleic Acid in Newborn Infants (First Week of Life)

| Parameter | Value | Time Point | Reference |

| Oxidation to CO₂ | 7.4% ± 0.6% of ingested dose | 6 hours | |

| Maximal ¹³C Enrichment in Plasma Phospholipid Linoleic Acid | Δ over baseline 178 ± 24/1000 | 24 hours | |

| ¹³C Enrichment in Dihomo-γ-linolenic Acid | Δ over baseline 2.1 ± 0.5/1000 | 24 hours | |

| ¹³C Enrichment in Dihomo-γ-linolenic Acid | Δ over baseline 3.7 ± 10.9/1000 | 48 hours | |

| ¹³C Enrichment in Dihomo-γ-linolenic Acid | Δ over baseline 4.4 ± 1.0/1000 | 72 hours |

Key Metabolic Pathways of Linoleic Acid

The metabolic journey of linoleic acid involves two primary routes: conversion to arachidonic acid and other long-chain PUFAs, and breakdown through β-oxidation.

Experimental Protocols

The successful application of Linoleic acid-¹³C₁₈ in metabolic studies relies on robust and precise experimental and analytical protocols.

In Vivo Tracer Administration and Sample Collection

A typical experimental workflow for a human study involves the oral administration of a defined dose of Linoleic acid-¹³C₁₈, followed by the collection of blood, breath, and sometimes tissue samples over a specific time course.

Protocol for a Human Study:

-

Subject Recruitment and Diet Control: Recruit healthy volunteers and provide a standardized diet for a set period before the study to ensure a consistent metabolic baseline.

-

Tracer Administration: Following an overnight fast, administer a single oral bolus of a precisely weighed amount of U-¹³C₁₈-linoleic acid, often dissolved in a carrier oil like olive oil.[1]

-

Blood Sampling: Collect venous blood samples at baseline and at multiple time points post-administration (e.g., 0, 2, 4, 6, 8, 12, 24, 48, 72, 168, and 336 hours).[1] Plasma is separated and stored at -80°C.

-

Breath Collection: Collect breath samples into collection bags at regular intervals (e.g., every hour for the first 12 hours) for the analysis of ¹³CO₂ enrichment.[1]

-

Adipose Tissue Biopsy (Optional): For studies investigating fatty acid incorporation into storage, subcutaneous adipose tissue biopsies can be performed at baseline and a specified time point after tracer administration.

Analytical Methodology: Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)

GC-C-IRMS is a highly sensitive technique used to measure the ¹³C enrichment in specific fatty acids.[3]

Protocol for Fatty Acid Analysis:

-

Lipid Extraction: Extract total lipids from plasma, erythrocytes, or tissue homogenates using a method such as the Folch or Bligh and Dyer procedure.

-

Saponification and Methylation: Saponify the lipid extract to release free fatty acids, which are then methylated to form fatty acid methyl esters (FAMEs) for gas chromatography analysis.

-

GC-C-IRMS Analysis:

-

Inject the FAMEs onto a gas chromatograph equipped with a capillary column suitable for fatty acid separation.

-

The separated FAMEs are combusted at a high temperature in a furnace to convert them into CO₂ gas.

-

The CO₂ is then introduced into an isotope ratio mass spectrometer, which measures the ratio of ¹³CO₂ to ¹²CO₂.

-

The ¹³C enrichment is expressed as a delta value (δ¹³C) or as a tracer-to-tracee ratio.[1]

-

-

Breath ¹³CO₂ Analysis: The ¹³C enrichment in expired CO₂ is directly measured using an isotope ratio mass spectrometer.

Conclusion

Linoleic acid-¹³C₁₈ is an indispensable tool for researchers and drug development professionals seeking to understand the intricate details of lipid metabolism. Its application in metabolic tracer studies provides unparalleled insights into the oxidation, conversion, and storage of this essential fatty acid. The combination of in vivo tracer administration with advanced analytical techniques like GC-C-IRMS allows for precise quantification of metabolic fluxes and the fate of linoleic acid in various physiological and pathological states. The continued use of this powerful methodology will undoubtedly lead to new discoveries and therapeutic strategies for a range of metabolic diseases.

References

- 1. The metabolism of linoleic acid in healthy subjects after intake of a single dose of (13)C-linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Long-chain conversion of [13C]linoleic acid and alpha-linolenic acid in response to marked changes in their dietary intake in men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Use of stable isotopes to study fatty acid and lipoprotein metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ahajournals.org [ahajournals.org]

A Technical Guide to 13C Uniformly Labeled Linoleic Acid: Physicochemical Properties and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 13C uniformly labeled linoleic acid, a critical tool in metabolic research and drug development. This document details its physical and chemical characteristics, experimental protocols for their determination, and explores its role in key cellular signaling pathways.

Physicochemical Properties

13C uniformly labeled linoleic acid ([U-13C18]Linoleic Acid) is a stable isotope-labeled analog of linoleic acid where all 18 carbon atoms are replaced with the 13C isotope. This isotopic enrichment allows for its use as a tracer in metabolic studies, enabling researchers to track its absorption, distribution, metabolism, and excretion without the use of radioactive materials.[1]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of 13C uniformly labeled linoleic acid.

| Property | Value | Reference(s) |

| Chemical Formula | 13C18H32O2 | [2] |

| Molecular Weight | 298.31 g/mol | [3][4] |

| Physical Form | Liquid | [3][5] |

| Melting Point | -5 °C | [3][5][6] |

| Boiling Point | 229-230 °C at 16 mmHg | [3][5][6] |

| Density | 0.957 g/mL at 25 °C | [3][5][6] |

| Isotopic Purity | ≥95% to 99 atom % 13C | [2][3][5] |

| CAS Number | 287111-25-5 | [2][3][4][5] |

| Storage Temperature | -20°C | [3][5] |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of fatty acids, which can be adapted for 13C uniformly labeled linoleic acid.

Determination of Melting Point

The capillary tube method is a standard procedure for determining the melting point of fats and oils.[1][7][8][9][10]

Principle: A small, solidified sample in a capillary tube is heated at a controlled rate. The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle (if sample is solid at room temperature)

Procedure:

-

Ensure the 13C uniformly labeled linoleic acid sample is solidified. If it is liquid at room temperature, cool it on ice or in a refrigerator.

-

Introduce a small amount of the solidified sample into the open end of a capillary tube.

-

Pack the sample into the sealed end of the tube by tapping the tube or dropping it through a long glass tube. The packed sample height should be 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Continue heating slowly and record the temperature at which the entire sample becomes a clear liquid (T2).

-

The melting point is reported as the range T1-T2.

Determination of Boiling Point under Reduced Pressure

Given the high boiling point of linoleic acid at atmospheric pressure, determination under reduced pressure is necessary to prevent decomposition.[11][12][13][14]

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding pressure. By reducing the pressure, the boiling point is lowered.

Apparatus:

-

Vacuum distillation apparatus (including a round-bottom flask, distillation head, condenser, and receiving flask)

-

Heating mantle

-

Vacuum pump and pressure gauge (manometer)

-

Thermometer (calibrated)

-

Boiling chips or a magnetic stirrer

Procedure:

-

Place a small volume of the 13C uniformly labeled linoleic acid and a few boiling chips into the round-bottom flask.

-

Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.

-

Connect the apparatus to the vacuum pump and slowly evacuate the system to the desired pressure (e.g., 16 mmHg).

-

Begin heating the sample gently with the heating mantle.

-

Observe the temperature on the thermometer. The boiling point is the stable temperature at which the liquid is actively boiling and the vapor is condensing and being collected in the receiving flask.

-

Record the boiling point and the corresponding pressure.

Determination of Density

The density of a liquid fatty acid can be determined using a pycnometer or a hydrometer.[15][16][17][18]

Principle: Density is defined as mass per unit volume. A pycnometer allows for the precise measurement of the volume of a liquid, which can then be weighed to determine its mass.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Water bath with controlled temperature (e.g., 25 °C)

Procedure:

-

Clean and dry the pycnometer thoroughly and determine its empty weight (m1).

-

Fill the pycnometer with distilled water and place it in the constant temperature water bath until it reaches thermal equilibrium (e.g., at 25 °C).

-

Carefully dry the outside of the pycnometer and weigh it (m2).

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with the 13C uniformly labeled linoleic acid, bring it to the same constant temperature in the water bath, dry the exterior, and weigh it (m3).

-

The density (ρ) of the sample is calculated using the following formula: ρsample = [(m3 - m1) / (m2 - m1)] * ρwater where ρwater is the known density of water at the experimental temperature.

Determination of Isotopic Purity

High-resolution mass spectrometry (HRMS) is a primary method for determining the isotopic purity of labeled compounds.[19][20][21][22][23]

Principle: HRMS can distinguish between molecules with very small mass differences, such as those resulting from isotopic labeling. By analyzing the mass spectrum, the relative abundance of the fully labeled compound versus any partially labeled or unlabeled species can be determined.

Apparatus:

-

High-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with an appropriate ionization source (e.g., ESI)

-

Liquid chromatography system (optional, for sample introduction and purification)

Procedure:

-

Prepare a dilute solution of the 13C uniformly labeled linoleic acid in a suitable solvent.

-

Infuse the sample directly into the mass spectrometer or inject it into an LC-MS system.

-

Acquire the high-resolution mass spectrum in the appropriate mass range.

-

Identify the peak corresponding to the monoisotopic mass of the fully 13C-labeled linoleic acid.

-

Look for peaks corresponding to incompletely labeled or unlabeled linoleic acid.

-

The isotopic purity is calculated by comparing the peak area or intensity of the fully labeled species to the sum of the peak areas of all isotopic species of linoleic acid. Corrections for the natural abundance of other isotopes (e.g., 2H, 17O, 18O) may be necessary for high-precision measurements.

Signaling Pathways and Metabolism

Linoleic acid is an essential omega-6 fatty acid that plays a crucial role in numerous physiological and pathological processes. Its metabolism gives rise to a variety of signaling molecules.

Conversion to Arachidonic Acid and Eicosanoids

Linoleic acid is the precursor for the synthesis of arachidonic acid (AA), which is then converted into a wide array of potent signaling molecules called eicosanoids (prostaglandins, thromboxanes, and leukotrienes).[3][4][24][25][26][27][28][29] This pathway is a central axis in inflammatory responses.

Pro-inflammatory Signaling in Vascular Endothelial Cells

Linoleic acid can induce pro-inflammatory responses in vascular endothelial cells through the activation of the PI3K/Akt and ERK1/2 signaling pathways.[30] This activation can lead to the expression of adhesion molecules, contributing to vascular inflammation.

Cytochrome P450 Pathway

Linoleic acid can also be metabolized by cytochrome P450 (CYP) enzymes, leading to the formation of epoxyoctadecenoic acids (EpOMEs) and dihydroxyoctadecenoic acids (DiHOMEs).[2][6] These metabolites have various biological activities and are involved in both physiological and pathological processes.

Conclusion

13C uniformly labeled linoleic acid is an invaluable tool for researchers in the fields of metabolism, nutrition, and drug development. A thorough understanding of its physicochemical properties is essential for the design and interpretation of experiments utilizing this stable isotope tracer. Furthermore, knowledge of its complex metabolism and involvement in cellular signaling provides a framework for investigating its role in health and disease. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for professionals working with this important molecule.

References

- 1. egyankosh.ac.in [egyankosh.ac.in]

- 2. Novel metabolic pathways for linoleic and arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Linoleic acid - Wikipedia [en.wikipedia.org]

- 4. Linoleic acid supplementation results in increased arachidonic acid and eicosanoid production in CF airway cells and in cftr−/− transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactome | Linoleic acid (LA) metabolism [reactome.org]

- 6. Exploration of the Mechanism of Linoleic Acid Metabolism Dysregulation in Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 12. researchgate.net [researchgate.net]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. High density lipoproteins: Measurement techniques and potential biomarkers of cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A rapid micro-scale procedure for determination of the total lipid profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. almacgroup.com [almacgroup.com]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 24. researchgate.net [researchgate.net]

- 25. Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. biologydiscussion.com [biologydiscussion.com]

- 28. Factors Influencing the Eicosanoids Synthesis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Eicosanoid Metabolism: Prostaglandins, Thromboxanes, Leukotrienes, and Lipoxins - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 30. Linoleic acid induces proinflammatory events in vascular endothelial cells via activation of PI3K/Akt and ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Dynamics of the Lipidome: A Technical Guide to Stable Isotope Tracers in Lipidomics

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Static Snapshot of the Lipidome

Lipidomics, the comprehensive study of lipids in biological systems, has traditionally provided a static view of the lipid landscape. While this has been invaluable for identifying lipid biomarkers and understanding compositional changes in disease, it fails to capture the dynamic nature of lipid metabolism.[1][2] Lipids are in a constant state of flux—synthesized, transported, remodeled, and degraded—and understanding these dynamic processes is crucial for elucidating their roles in cellular function, disease pathogenesis, and pharmacology.[1][3][4] Stable isotope labeling has emerged as a powerful and indispensable tool to investigate these dynamics, offering a window into the intricate and fast-paced world of lipid metabolism.[2][4][5][6]

Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for use in a broad range of experimental systems, including human studies.[2][6][][8] The core principle of this technique involves introducing molecules enriched with heavy isotopes, such as carbon-13 (¹³C), deuterium (B1214612) (²H), or nitrogen-15 (B135050) (¹⁵N), into a biological system.[2][] These labeled precursors are then incorporated into newly synthesized lipids via metabolic pathways.[2][4][5][9] By employing mass spectrometry to differentiate between the naturally abundant "light" lipids and the newly synthesized "heavy" lipids, researchers can trace the metabolic fate of these molecules and quantify their turnover rates and fluxes.[2][5][][10] This guide provides an in-depth technical overview of the principles, experimental methodologies, data analysis, and applications of stable isotope tracers in lipidomics.

Core Principles of Stable Isotope Labeling

The foundation of stable isotope tracing lies in the ability to introduce a "mass tag" into lipid molecules without significantly altering their chemical properties.[4] The choice of isotope and the labeling strategy are critical experimental design considerations that depend on the specific metabolic pathway and biological question being addressed.[5]

Commonly Used Stable Isotopes

| Isotope | Natural Abundance (%) | Advantages | Disadvantages |

| ¹³C | ~1.1[4][11] | Universal label for all organic molecules. Stable C-C bonds provide robust tracing.[2] | Higher cost compared to ²H.[2] |

| ²H (D) | ~0.015[2] | Cost-effective. Can be administered as heavy water (D₂O) for broad labeling.[2] | Potential for kinetic isotope effects. Can be lost during desaturation reactions.[2][5] |

| ¹⁵N | ~0.37[2] | Specific for nitrogen-containing lipids (e.g., sphingolipids, phosphatidylethanolamine).[2] | Limited to specific lipid classes.[2] |

Labeling Strategies

There are two primary strategies for introducing stable isotopes into the lipidome: metabolic labeling and chemical labeling.

-

Metabolic Labeling: This is the most common approach, where a labeled precursor is supplied to cells, tissues, or whole organisms and is incorporated into lipids through endogenous metabolic pathways.[4][5] This strategy allows for the direct measurement of lipid biosynthesis, remodeling, and degradation.[4][5]

-

Chemical Labeling: This method involves the derivatization of lipids with an isotopically labeled tag after extraction from the biological matrix. This is particularly useful for improving the ionization efficiency and chromatographic separation of certain lipid classes and for accurate quantification.

Experimental Workflow: From Labeling to Analysis

A typical stable isotope labeling experiment in lipidomics follows a well-defined workflow, from the initial experimental design and labeling to sample preparation and mass spectrometry analysis.

General workflow for a stable isotope labeling experiment in lipidomics.

Detailed Experimental Protocols

1. Metabolic Labeling of Cultured Cells with ¹³C-Glucose

-

Objective: To measure the de novo synthesis of fatty acids and glycerolipids.

-

Protocol:

-

Culture cells to the desired confluency in standard growth medium.

-

Replace the standard medium with a glucose-free medium supplemented with a known concentration of uniformly labeled ¹³C-glucose (e.g., 10 mM).

-

Incubate the cells for a defined period (a time course is recommended to capture the dynamics of labeling).

-

At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.

-

Harvest the cells by scraping and store the cell pellets at -80°C until lipid extraction.

-

2. In Vivo Labeling with Heavy Water (²H₂O)

-

Objective: To measure the synthesis rates of various lipid classes in a whole organism.

-

Protocol:

-

Administer ²H₂O to the animal model, typically through an initial intraperitoneal bolus followed by ad libitum access to drinking water enriched with a lower percentage of ²H₂O (e.g., 4-8%).

-

Collect blood or tissue samples at predetermined time points.

-

For blood samples, separate plasma or serum and store at -80°C.

-

For tissue samples, immediately freeze in liquid nitrogen and store at -80°C.

-

Prior to lipid extraction, determine the ²H enrichment in body water (e.g., from plasma) using gas chromatography-mass spectrometry (GC-MS) or a similar technique. This is crucial for calculating the precursor enrichment.

-

3. Lipid Extraction: Modified Bligh-Dyer Method

-

Objective: To efficiently extract a broad range of lipids from biological samples.[12][13]

-

Protocol:

-

To a homogenized tissue sample or cell pellet, add a 2:1:0.8 (v/v/v) mixture of chloroform:methanol:water.

-

Vortex the mixture vigorously for 1 minute and then incubate on ice for 30 minutes to ensure thorough extraction.

-

Centrifuge the sample to separate the phases.

-

Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

-

Dry the extracted lipids under a stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., 2:1 chloroform:methanol) for mass spectrometry analysis.

-

Mass Spectrometry and Data Analysis

Mass spectrometry is the core analytical platform for stable isotope-resolved lipidomics.[][10][14][15] High-resolution mass spectrometers, often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), can distinguish between the isotopologues of a lipid species based on their mass-to-charge ratio (m/z).[5][16]

Data Presentation: Quantifying Lipid Dynamics

The primary output of a stable isotope labeling experiment is the isotopic enrichment, which is the fraction of a lipid pool that has incorporated the stable isotope label. This information can be used to calculate key kinetic parameters, such as the fractional synthesis rate (FSR).[1]

Fractional Synthesis Rate (FSR): The percentage of the lipid pool that is newly synthesized per unit of time.[1]

FSR (%/hour) = [(Enrichment_product) / (Enrichment_precursor × time)] × 100

Table 1: Fractional Synthesis Rate of Phospholipid Species in Cultured Hepatocytes after ¹³C-Glucose Labeling

| Phospholipid Species | FSR (%/hour) at 6 hours | FSR (%/hour) at 12 hours | FSR (%/hour) at 24 hours |

| PC(16:0/18:1) | 5.2 ± 0.4 | 10.1 ± 0.8 | 18.5 ± 1.5 |

| PE(18:0/20:4) | 3.8 ± 0.3 | 7.5 ± 0.6 | 14.2 ± 1.1 |

| PS(18:0/18:1) | 2.1 ± 0.2 | 4.3 ± 0.4 | 8.0 ± 0.7 |

| PI(18:0/20:4) | 6.5 ± 0.5 | 12.8 ± 1.0 | 23.1 ± 1.9 |

Data are presented as mean ± standard deviation.

Table 2: In Vivo Triglyceride Synthesis Rates in Different Tissues Measured by ²H₂O Labeling

| Tissue | Triglyceride FSR (%/day) | Absolute Synthesis Rate (nmol/g/day) |

| Liver | 25.3 ± 3.1 | 150.2 ± 18.5 |

| Adipose Tissue (Epididymal) | 5.8 ± 0.9 | 34.5 ± 5.3 |

| Skeletal Muscle (Gastrocnemius) | 2.1 ± 0.4 | 12.5 ± 2.4 |

| Heart | 15.7 ± 2.2 | 93.4 ± 13.1 |

Data are presented as mean ± standard deviation.

Visualization of Pathways and Workflows

Understanding the flow of stable isotopes through metabolic pathways is crucial for interpreting the experimental results. Graphviz diagrams can be used to visualize these complex relationships.

De Novo Lipogenesis and Triglyceride Synthesis Pathway

Tracing of ¹³C from glucose into triglycerides via de novo lipogenesis.

Sphingolipid Metabolism and Signaling

Lipids are not just for energy storage and membranes; they are also critical signaling molecules.[10][17] Stable isotope tracing can be used to dissect the dynamics of signaling lipid synthesis and turnover.

Tracing of ¹⁵N-serine through the sphingolipid metabolic pathway.

Applications in Drug Development and Clinical Research

The ability to quantify the dynamics of lipid metabolism has profound implications for drug development and clinical research.

-

Target Engagement and Pharmacodynamics: Stable isotope tracers can be used to determine if a drug is hitting its intended metabolic target and to quantify the downstream effects on lipid flux. For example, the efficacy of a fatty acid synthase (FASN) inhibitor can be directly measured by a reduction in the rate of ¹³C-glucose incorporation into newly synthesized fatty acids.

-

Understanding Disease Pathophysiology: Dysregulation of lipid metabolism is a hallmark of many diseases, including metabolic syndrome, cardiovascular disease, neurodegenerative disorders, and cancer.[3][14] Stable isotope tracing can uncover the specific metabolic pathways that are altered in these conditions, providing insights into disease mechanisms and identifying potential therapeutic targets.[3]

-

Personalized Medicine: By assessing an individual's lipid metabolic fluxes, it may be possible to predict their response to certain therapies and to tailor treatments accordingly.

Conclusion

Stable isotope tracers provide an unparalleled ability to move beyond static lipid profiling and delve into the dynamic nature of the lipidome. By enabling the quantification of lipid synthesis, turnover, and flux, these techniques offer a deeper understanding of the intricate roles that lipids play in health and disease. For researchers, scientists, and drug development professionals, the application of stable isotope-resolved lipidomics is essential for elucidating disease mechanisms, identifying novel therapeutic targets, and developing more effective and personalized medicines. The continued advancement of mass spectrometry technologies and data analysis tools will undoubtedly expand the power and reach of this indispensable technique.[4]

References

- 1. Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Stable Isotope-Labeled Lipidomics to Unravel the Heterogeneous Development Lipotoxicity | MDPI [mdpi.com]

- 4. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. HORMONE MEASUREMENT GUIDELINES: Tracing lipid metabolism: the value of stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. joe.bioscientifica.com [joe.bioscientifica.com]

- 9. researchgate.net [researchgate.net]

- 10. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biocompare.com [biocompare.com]

- 14. Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comprehensive Analysis of Lipidomics Using Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 16. joe.bioscientifica.com [joe.bioscientifica.com]

- 17. Lipidomic analysis of signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Principle and Application of 13C-Labeled Fatty Acids in Metabolic Flux Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful methodology for elucidating the rates of metabolic reactions within a biological system. The use of stable isotope tracers, particularly 13C-labeled substrates, has become the gold standard for quantifying intracellular fluxes.[1][2][3] This guide focuses on the core principles and practical application of using 13C-labeled fatty acids to probe the intricacies of lipid metabolism. By tracing the journey of these labeled molecules, researchers can gain unprecedented insights into fatty acid synthesis, oxidation, and storage under various physiological and pathological conditions, including cancer and metabolic diseases.[4][5][6] This understanding is pivotal for identifying novel therapeutic targets and elucidating the mechanisms of drug action.

Core Principles of 13C-Labeled Fatty Acid Flux Analysis

The fundamental principle of 13C MFA lies in introducing a substrate enriched with the stable isotope 13C into a biological system.[1] Cells uptake and metabolize this labeled substrate, incorporating the 13C atoms into downstream metabolites. By analyzing the mass isotopomer distribution (MID) of these metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the flow of carbon through various metabolic pathways can be quantified.[1][2][7]

When using 13C-labeled fatty acids (e.g., [U-13C]palmitate), the tracer is introduced to cells or organisms, and its metabolic fate is tracked.[8][9] This allows for the direct measurement of fatty acid uptake, catabolism (β-oxidation), and incorporation into complex lipids. Alternatively, using 13C-labeled precursors of fatty acid synthesis, such as [U-13C]glucose or [U-13C]glutamine, allows for the quantification of de novo lipogenesis (DNL), the synthesis of fatty acids from non-lipid sources.[10][11][12]

The resulting labeling patterns in fatty acids and other related metabolites provide a quantitative measure of the relative and absolute fluxes through specific pathways.[13]

Experimental Workflow and Methodologies

A typical 13C fatty acid flux analysis experiment involves several key stages, from experimental design to data analysis.

Detailed Experimental Protocols

Protocol: Quantification of De Novo Lipogenesis using [U-13C]glucose

This protocol outlines the key steps for tracing the incorporation of glucose-derived carbons into fatty acids in cultured cells.

1. Cell Culture and Labeling:

-

Seed cells in 6-well plates to achieve ~80% confluency at the time of harvest.

-

Prepare labeling medium by substituting standard glucose with [U-13C6]-glucose in glucose-free DMEM. Supplement with 10% dialyzed fetal bovine serum (dFBS) to minimize unlabeled glucose and fatty acids.[12]

-

For steady-state analysis, adapt cells to the labeling medium for at least 24-48 hours to ensure isotopic equilibrium.[14]

-

Incubate cells in the labeling medium for the desired time period (e.g., 24 hours).

2. Cell Harvesting and Quenching:

-

Aspirate the labeling medium and wash cells once with ice-cold phosphate-buffered saline (PBS).

-

Immediately add a quenching solution (e.g., 80% methanol (B129727) at -80°C) to halt all enzymatic activity.

-

Scrape the cells and collect the cell suspension.

3. Lipid Extraction and Saponification:

-

Lipids can be extracted using various methods, such as the Folch method (chloroform:methanol:water) or the Bligh and Dyer method.[1][15][16]

-

To analyze total fatty acids, the extracted lipids are saponified (hydrolyzed) to release free fatty acids. This is typically done by adding a methanolic base (e.g., 0.5 M NaOH in methanol) and heating.[7]

4. Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

To make the fatty acids volatile for GC-MS analysis, they are derivatized to FAMEs.[17][18]

-

A common method is acid-catalyzed esterification using Boron Trifluoride (BF3)-methanol reagent (14% w/v).[18] The sample is heated with the reagent (e.g., at 80-100°C for 45-60 minutes).[18]

-

After cooling, FAMEs are extracted into a nonpolar solvent like hexane.

5. GC-MS Analysis:

-

Analyze the FAMEs using a gas chromatograph coupled to a mass spectrometer.

-

GC Conditions (Example):

- Column: SLB®-5ms (30 m x 0.25 mm x 0.25 µm) or similar.

- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

- Oven Program: Start at a lower temperature (e.g., 70°C), hold for a few minutes, then ramp up to a final temperature (e.g., 240°C).[4]

-

MS Conditions (Example):

6. Data Analysis:

-

Integrate the peak areas for each fatty acid and its corresponding mass isotopologues.

-

Correct the raw data for the natural abundance of 13C.[14]

-

The resulting mass isotopomer distribution can be used for flux calculations.

Data Presentation and Interpretation

Quantitative data from 13C fatty acid flux analysis should be presented in a clear and structured manner to facilitate comparison between different experimental conditions.

Table 1: De Novo Lipogenesis in Cancer vs. Normal Cells using [U-13C]glucose

| Fatty Acid | Fractional New Synthesis (g(t)) - Normal Cells | Fractional New Synthesis (g(t)) - Cancer Cells | Contribution of Glucose to Acetyl-CoA (D) - Normal Cells | Contribution of Glucose to Acetyl-CoA (D) - Cancer Cells |

| Palmitate (C16:0) | 0.25 ± 0.03 | 0.65 ± 0.05 | 0.40 ± 0.04 | 0.85 ± 0.06 |

| Stearate (C18:0) | 0.20 ± 0.02 | 0.58 ± 0.04 | 0.38 ± 0.03 | 0.82 ± 0.05 |

| Oleate (C18:1) | 0.22 ± 0.03 | 0.61 ± 0.06 | 0.39 ± 0.04 | 0.83 ± 0.07 |

Note: Data are hypothetical but representative of typical findings, illustrating increased de novo lipogenesis and glucose contribution in cancer cells.[4][6]

Table 2: Fatty Acid Oxidation Flux in Response to a Drug Treatment using [U-13C]palmitate

| Cell Line | Treatment | Palmitate Uptake (nmol/10^6 cells/h) | Palmitate Oxidation to Acetyl-CoA (nmol/10^6 cells/h) | % of Uptake Oxidized |

| HepG2 | Vehicle | 15.2 ± 1.8 | 5.1 ± 0.6 | 33.6% |

| HepG2 | Drug X | 14.8 ± 1.5 | 9.2 ± 1.1 | 62.2% |

| MCF-7 | Vehicle | 12.5 ± 1.3 | 3.8 ± 0.4 | 30.4% |

| MCF-7 | Drug X | 12.1 ± 1.2 | 7.5 ± 0.9 | 62.0% |

Note: This table demonstrates how 13C-palmitate tracing can quantify the effect of a therapeutic agent on fatty acid oxidation.

Visualization of Key Metabolic and Signaling Pathways

Fatty Acid Synthesis (De Novo Lipogenesis)

The synthesis of fatty acids from acetyl-CoA is a central anabolic pathway.

Fatty Acid β-Oxidation

The catabolic process of breaking down fatty acids to generate acetyl-CoA.

Key Signaling Pathways Regulating Fatty Acid Metabolism

Several signaling pathways converge to regulate the balance between fatty acid synthesis and oxidation. Key players include AMPK, SREBP-1c, mTOR, and ChREBP.

Conclusion

The application of 13C-labeled fatty acids in metabolic flux analysis provides a robust and quantitative framework for dissecting the complexities of lipid metabolism. For researchers in academia and the pharmaceutical industry, this technique is invaluable for understanding disease pathogenesis, identifying and validating drug targets, and assessing the metabolic effects of therapeutic interventions. As analytical technologies and computational modeling tools continue to advance, the precision and scope of 13C-MFA will undoubtedly expand, further cementing its role as a cornerstone of modern metabolic research.

References

- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 2. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 13C analysis of fatty acid fragments by gas chromatography mass spectrometry for metabolic flux analysis – Ecoss [ecoss.nau.edu]

- 6. Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isotopomer analysis of lipid biosynthesis by high resolution mass spectrometry and NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Free fatty acid turnover measured using ultralow doses of [U-13C]palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. metsol.com [metsol.com]

- 14. Optimization of Steady-State 13C-Labeling Experiments for Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. jfda-online.com [jfda-online.com]

Understanding Linoleic Acid Metabolic Pathways In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleic acid (LA) is an essential omega-6 polyunsaturated fatty acid (PUFA) that must be obtained through the diet.[1][2] It is the most abundant PUFA in the Western diet, primarily derived from vegetable oils, nuts, seeds, and meats.[3][4] In vivo, LA is not merely a structural component of cell membranes but also the precursor to a complex network of bioactive lipid mediators that play critical roles in cell signaling, inflammation, and the regulation of metabolism.[5] Dysregulation of LA metabolism is implicated in various pathological conditions, including metabolic syndrome, cardiovascular disease, and inflammatory disorders.[6][7] This guide provides an in-depth overview of the core metabolic pathways of linoleic acid, summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate molecular pathways for professionals in research and drug development.

Core Metabolic Pathways of Linoleic Acid

Linoleic acid undergoes metabolism through three primary enzymatic pathways: the desaturation and elongation pathway, the lipoxygenase (LOX) pathway, and the cytochrome P450 (CYP) pathway. These pathways convert LA into a variety of signaling molecules.[3]

Desaturation and Elongation Pathway

This pathway converts linoleic acid into arachidonic acid (AA), a key precursor for eicosanoids like prostaglandins (B1171923) and leukotrienes.[1][5] The process involves a series of enzymatic reactions primarily occurring in the endoplasmic reticulum.[8]

-

Δ6-Desaturation: The rate-limiting step is the conversion of LA to gamma-linolenic acid (GLA) by the enzyme delta-6-desaturase (Δ6D), encoded by the FADS2 gene.[1][2][8]

-

Elongation: GLA is then elongated by an elongase enzyme (ELOVL5) to form dihomo-gamma-linolenic acid (DGLA).[2][8]

-

Δ5-Desaturation: Finally, DGLA is converted to arachidonic acid (AA) by the enzyme delta-5-desaturase (Δ5D), encoded by the FADS1 gene.[8][9]

Arachidonic acid is subsequently metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce potent inflammatory and anti-inflammatory mediators.[10]

Lipoxygenase (LOX) Pathway

Linoleic acid can be directly oxidized by lipoxygenase enzymes (LOX), such as 12-LOX and 15-LOX.[10][11] This reaction leads to the formation of hydroperoxyoctadecadienoic acids (HpODEs), which are then reduced to form hydroxyoctadecadienoic acids (HODEs), such as 9-HODE and 13-HODE.[12] These metabolites are known to be endogenous agonists for TRPV1 and are involved in inflammation and pain signaling.[12]

Cytochrome P450 (CYP) Pathway

The third major route for LA metabolism is through cytochrome P450 (CYP) epoxygenases, primarily isoforms like CYP2C8, CYP2C9, and CYP2J2.[3][6]

-

Epoxidation: These enzymes convert LA into epoxyoctadecenoic acids (EpOMEs), specifically 9,10-EpOME (also known as coronaric acid or leukotoxin) and 12,13-EpOME (isoleukotoxin).[1][3]

-

Hydrolysis: The resulting EpOMEs can be rapidly hydrolyzed by the soluble epoxide hydrolase (sEH) enzyme into their corresponding diols, dihydroxyoctadecenoic acids (DiHOMEs), such as 9,10-DiHOME and 12,13-DiHOME.[3][6]

These CYP-derived metabolites have diverse biological activities, influencing vascular function, inflammation, and pain perception.[3][12]

References

- 1. Linoleic acid - Wikipedia [en.wikipedia.org]

- 2. SMPDB [smpdb.ca]

- 3. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Exploration of the Mechanism of Linoleic Acid Metabolism Dysregulation in Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A high linoleic acid diet increases oxidative stress in vivo and affects nitric oxide metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reactome | Linoleic acid (LA) metabolism [reactome.org]

- 9. researchgate.net [researchgate.net]

- 10. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Oxidized Linoleic Acid Metabolite-Cytochrome P450 System is Active in Biopsies from Patients with Inflammatory Dental Pain - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Imperative of Linoleic Acid in Membrane Phospholipids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linoleic acid (LA), an essential omega-6 polyunsaturated fatty acid, is a fundamental structural constituent of cellular membranes.[1] Its incorporation into phospholipids (B1166683) significantly influences the biophysical properties of the membrane, including fluidity, permeability, and the function of embedded proteins.[2][3] This technical guide provides an in-depth exploration of the role of linoleic acid as a structural component of membrane phospholipids. It details the quantitative distribution of linoleic acid across various cell types and organelles, outlines comprehensive experimental protocols for its analysis, and illustrates its involvement in key signaling pathways.

Introduction: The Architectural Significance of Linoleic Acid

Cellular membranes are dynamic, fluid structures primarily composed of a phospholipid bilayer.[4] The fatty acid tails of these phospholipids are critical determinants of membrane characteristics. Linoleic acid (18:2n-6), with its two cis-double bonds, introduces a kink in the acyl chain, increasing the disorder and creating more space between phospholipid molecules.[1] This structural feature is pivotal in maintaining membrane fluidity, which is essential for numerous cellular processes, including signal transduction, transport, and cell-cell interactions.[2][3] As an essential fatty acid, linoleic acid cannot be synthesized by humans and must be obtained from the diet, underscoring its importance in cellular health and disease.[5]

Quantitative Distribution of Linoleic Acid in Membrane Phospholipids

The abundance of linoleic acid varies significantly across different cell types, organelles, and phospholipid classes. This distribution is tightly regulated and reflects the specific functional requirements of each membrane.

Table 1: Linoleic Acid Percentage in Phospholipids of Human Erythrocyte Membranes

| Phospholipid Class | Linoleic Acid (% of total fatty acids) | Reference(s) |

| Phosphatidylcholine (PC) | 15 - 25% | |

| Phosphatidylethanolamine (PE) | 10 - 20% | |

| Phosphatidylserine (PS) | 1 - 5% | [6] |

| Sphingomyelin (SM) | 1 - 3% |

Table 2: Linoleic Acid Percentage in Phospholipids of Neuronal Cell Membranes (Mouse Brain)

| Phospholipid Class | Linoleic Acid (% of total fatty acids) | Reference(s) |

| Phosphatidylcholine (PC) | 8 - 12% | [7][8] |

| Phosphatidylethanolamine (PE) | 4 - 8% | [7][8] |

| Phosphatidylserine (PS) | 1 - 3% | [7] |

| Phosphatidylinositol (PI) | 2 - 5% | [8] |

Table 3: Linoleic Acid Percentage in Phospholipids of Mitochondrial Membranes (Pig Heart)

| Membrane | Phospholipid Class | Linoleic Acid (% of total fatty acids) | Reference(s) |

| Inner Mitochondrial Membrane | Phosphatidylcholine (PC) | ~26.5% | [9] |

| Inner Mitochondrial Membrane | Phosphatidylethanolamine (PE) | ~37.0% | [9] |

| Inner Mitochondrial Membrane | Cardiolipin (CL) | High, but specific percentage varies | [9][10] |

| Outer Mitochondrial Membrane | Phosphatidylcholine (PC) | Higher than inner membrane | [10] |

| Outer Mitochondrial Membrane | Phosphatidylinositol (PI) | Higher than inner membrane | [10] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Lipid Extraction from Cell Membranes

A common method for extracting lipids from biological samples is the Bligh and Dyer method.[11][12]

Protocol: Bligh and Dyer Lipid Extraction from Cultured Cells

-

Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Cell Lysis and Phase Separation:

-

Add 1 mL of ice-cold methanol (B129727) to the cell pellet. Vortex thoroughly to resuspend the cells.

-

Add 0.5 mL of chloroform. Vortex for 1 minute.

-

Add 0.4 mL of water. Vortex for 1 minute.

-

Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.

-

-

Lipid Collection:

-

Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette. Transfer to a new glass tube.

-

Avoid disturbing the protein interface.

-

-

Drying and Storage:

-

Dry the collected lipid extract under a stream of nitrogen gas.

-

Store the dried lipid extract at -80°C until further analysis.

-

Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

To analyze the fatty acid composition of phospholipids, the fatty acids must first be cleaved from the glycerol (B35011) backbone and converted into volatile fatty acid methyl esters (FAMEs).[13][14][15]

Protocol: Preparation of Fatty Acid Methyl Esters (FAMEs) and GC-MS Analysis

-

Transesterification:

-

Resuspend the dried lipid extract in 1 mL of 0.5 M KOH in methanol.

-

Incubate at 60°C for 15 minutes with occasional vortexing.

-

Cool the sample to room temperature.

-

Add 1 mL of 14% boron trifluoride (BF3) in methanol.

-

Incubate at 60°C for 5 minutes.

-

Cool the sample to room temperature.

-

-

FAME Extraction:

-

Add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.

-

Vortex thoroughly for 1 minute.

-

Centrifuge at 2000 x g for 5 minutes to separate the phases.

-

Carefully collect the upper hexane layer containing the FAMEs.

-

-

GC-MS Analysis:

-

Inject 1 µL of the FAMEs solution into the GC-MS system.

-

GC Conditions (example):

-

Column: DB-23 (30 m x 0.25 mm, 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 230°C at 4°C/min, and hold for 10 minutes.

-

-

MS Conditions (example):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 50-550.

-

-

Identify and quantify individual FAMEs by comparing their retention times and mass spectra to known standards.

-

Measurement of Membrane Fluidity

Membrane fluidity can be assessed using fluorescence polarization with the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).[16][17][18]

Protocol: Fluorescence Polarization Assay for Membrane Fluidity

-

Cell Preparation: Harvest cells and wash twice with PBS. Resuspend in PBS to a concentration of 1 x 10^6 cells/mL.

-

DPH Labeling:

-

Prepare a 2 mM stock solution of DPH in tetrahydrofuran.

-

Add the DPH stock solution to the cell suspension to a final concentration of 2 µM.

-

Incubate at 37°C for 30 minutes in the dark.

-

-

Washing: Centrifuge the labeled cells at 500 x g for 5 minutes and wash twice with PBS to remove unincorporated DPH.

-

Fluorescence Polarization Measurement:

-

Resuspend the final cell pellet in PBS.

-

Transfer the cell suspension to a cuvette.

-

Measure fluorescence polarization using a fluorometer equipped with polarizers.

-

Excitation wavelength: 360 nm.

-

Emission wavelength: 430 nm.

-

-

Calculation: Calculate the fluorescence anisotropy (r) using the following formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where I_VV and I_VH are the fluorescence intensities measured with the emission polarizer oriented parallel and perpendicular to the excitation polarizer, respectively, and G is the grating correction factor. A lower anisotropy value indicates higher membrane fluidity.

Linoleic Acid in Signaling Pathways

Linoleic acid, both as a free fatty acid and as a component of phospholipids, is involved in various signaling pathways.

GPR40 Signaling Pathway

Linoleic acid is a ligand for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[19][20] Activation of GPR40 in pancreatic β-cells leads to an increase in intracellular calcium and subsequent insulin (B600854) secretion.

Caption: Linoleic acid-induced GPR40 signaling pathway.

Connexin 43 Regulation

The phosphorylation state and membrane localization of Connexin 43 (Cx43), a key gap junction protein, can be influenced by the lipid environment. Changes in membrane composition, including the levels of linoleic acid-containing phospholipids, can affect the activity of kinases and phosphatases that regulate Cx43 function.

Caption: Workflow for studying Connexin 43 regulation.

Conclusion

Linoleic acid is an indispensable component of membrane phospholipids, playing a critical structural role that dictates fundamental membrane properties and influences a myriad of cellular functions. The quantitative data, detailed experimental protocols, and signaling pathway diagrams presented in this guide offer a comprehensive resource for researchers in the fields of cell biology, biochemistry, and drug development. A thorough understanding of the structural and functional implications of linoleic acid in cellular membranes is crucial for advancing our knowledge of cellular physiology and for the development of novel therapeutic strategies targeting membrane-associated processes.

References

- 1. Linoleic acid - Wikipedia [en.wikipedia.org]

- 2. What are the methods used to detect phosphorylated proteins? | AAT Bioquest [aatbio.com]

- 3. Incorporation of alpha-linolenic acid and linoleic acid into human respiratory epithelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bmglabtech.com [bmglabtech.com]

- 5. Linoleic acid–good or bad for the brain? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tabaslab.com [tabaslab.com]

- 7. Selective polyunsaturated fatty acids enrichment in phospholipids from neuronal-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lipotype.com [lipotype.com]

- 9. Inner mitochondrial membrane - Wikipedia [en.wikipedia.org]

- 10. Lipid composition and protein profiles of outer and inner membranes from pig heart mitochondria. Comparison with microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biochem.wustl.edu [biochem.wustl.edu]

- 12. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]

- 13. benchchem.com [benchchem.com]

- 14. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. gcms.cz [gcms.cz]

- 16. Immunological detection of phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. bmglabtech.com [bmglabtech.com]

- 18. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - US [thermofisher.com]

- 19. Linoleic acid activates GPR40/FFA1 and phospholipase C to increase [Ca2+]i release and insulin secretion in islet beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Acute stimulation of glucagon secretion by linoleic acid results from GPR40 activation and [Ca2+]i increase in pancreatic islet {alpha}-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Significance of Linoleic Acid and Its Metabolites

Abstract

Linoleic acid (LA), an essential omega-6 polyunsaturated fatty acid (PUFA), is a fundamental component of the human diet and cellular structures.[1][2] Beyond its structural role in cell membranes, LA is a precursor to a vast array of signaling molecules that are integral to numerous physiological and pathological processes. Its metabolites, collectively known as oxylipins, include prostaglandins (B1171923), leukotrienes, and endocannabinoids, which are potent regulators of inflammation, metabolic homeostasis, and cellular signaling.[3][4][5] This technical guide provides a comprehensive overview of the metabolic pathways of linoleic acid, the biological functions of its key metabolites, and their implications for human health and disease. We delve into the intricate signaling cascades they modulate, including pro-inflammatory pathways and the endocannabinoid system. Furthermore, this document outlines detailed experimental protocols for the extraction and analysis of these lipids and presents quantitative data to support the discussed concepts.

Linoleic Acid Metabolism

Linoleic acid cannot be synthesized by the human body and must be obtained from the diet, primarily from vegetable oils, nuts, and seeds.[6][7] Once ingested, LA is incorporated into the phospholipids (B1166683) of cell membranes.[1] From there, it can be released by phospholipase A2 enzymes and undergo a series of desaturation and elongation reactions to produce a cascade of bioactive metabolites.[1]

The Arachidonic Acid Cascade

The primary metabolic fate of linoleic acid is its conversion to arachidonic acid (AA), a 20-carbon PUFA.[3] This multi-step process occurs in the endoplasmic reticulum and involves the enzymes delta-6-desaturase (FADS2), elongase (ELOVL5), and delta-5-desaturase (FADS1).[2][6]

-

Linoleic Acid (LA, 18:2n-6) is first converted to Gamma-Linolenic Acid (GLA, 18:3n-6) by delta-6-desaturase.[2][3]

-

GLA is then elongated to Dihomo-gamma-linolenic Acid (DGLA, 20:3n-6) by elongase.[2][3]

-

Finally, DGLA is converted to Arachidonic Acid (AA, 20:4n-6) by delta-5-desaturase.[2][3]

Arachidonic acid is a key substrate for three major enzymatic pathways that produce potent signaling molecules known as eicosanoids:

-

Cyclooxygenase (COX) Pathway: Produces prostaglandins (PGs) and thromboxanes (TXs), which are involved in inflammation, blood clotting, and smooth muscle contraction.[3][8]

-

Lipoxygenase (LOX) Pathway: Produces leukotrienes (LTs) and lipoxins, which are critical mediators of inflammation.[3][4]

-

Cytochrome P450 (CYP) Pathway: Produces epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs). LA itself can also be metabolized by CYP enzymes to form epoxyoctadecenoic acids (EpOMEs) like vernolic acid and coronaric acid.[1][9]

References

- 1. Exploration of the Mechanism of Linoleic Acid Metabolism Dysregulation in Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SMPDB [smpdb.ca]

- 3. news-medical.net [news-medical.net]

- 4. Biological significance of essential fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Linoleic Acid and the Regulation of Glucose Homeostasis: A Review of the Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reactome | Linoleic acid (LA) metabolism [reactome.org]

- 7. uef.fi [uef.fi]

- 8. PPARs and lipid ligands in inflammation and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Linoleic acid - Wikipedia [en.wikipedia.org]

Fundamentals of Gas Chromatography-Mass Spectrometry for Isotope Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and methodologies of Gas Chromatography-Mass Spectrometry (GC-MS) for isotope analysis. It is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this powerful technique, from fundamental concepts to practical applications in metabolic research and beyond.

Core Principles of GC-MS in Isotope Analysis

Gas Chromatography-Mass Spectrometry is a synergistic analytical technique that combines the potent separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.[1] In the context of isotope analysis, this combination allows for the precise measurement of isotopic ratios of specific compounds within a complex mixture.[2][3]

The fundamental workflow begins with the volatilization of a sample, which is then introduced into a gas chromatograph.[4] An inert carrier gas, such as helium or hydrogen, transports the vaporized sample through a heated capillary column.[4] The column's stationary phase interacts differently with various compounds in the sample, leading to their separation based on properties like boiling point and polarity.[4]

As the separated compounds elute from the GC column, they enter the mass spectrometer. In the ion source, molecules are ionized, most commonly through electron ionization (EI), which breaks them into characteristic charged fragments.[4] These ions are then accelerated and separated by a mass analyzer (e.g., quadrupole, time-of-flight, or magnetic sector) based on their mass-to-charge ratio (m/z).[4][5] The detector then measures the abundance of each ion.[4]

For isotope analysis, the key is the ability of the mass spectrometer to differentiate between molecules containing different isotopes (isotopologues). For instance, a molecule containing a Carbon-13 (¹³C) atom will have a mass one unit higher than the same molecule with only Carbon-12 (¹²C) atoms. By precisely measuring the relative intensities of these ions, the isotopic ratio can be determined.

A specialized application for high-precision isotope ratio measurements is Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) or simply Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS). In this setup, the compounds eluting from the GC are combusted in a furnace to simple gases like CO₂ and N₂ before entering the isotope ratio mass spectrometer.[6][7] This allows for extremely precise measurements of isotope ratios, which is crucial for detecting small variations in natural abundance or in tracer studies.[2][8]

Instrumentation for Isotopic Analysis

A variety of GC-MS configurations are employed for isotope analysis, each with its own strengths. The choice of instrument depends on the specific application, the required precision, and the nature of the analytes.

Common Instrument Configurations:

-

Gas Chromatograph-Quadrupole Mass Spectrometer (GC-qMS): A widely used and robust setup suitable for many stable isotope tracing studies.[9]

-

Gas Chromatograph-Time-of-Flight Mass Spectrometer (GC-TOF-MS): Offers high mass resolution and sensitivity, making it well-suited for complex samples and untargeted metabolomics.[9]

-

Gas Chromatograph-Quadrupole Time-of-Flight Mass Spectrometer (GC-QTOF-MS): Combines the advantages of both quadrupole and TOF analyzers, providing high-resolution and accurate mass data, which is beneficial for identifying unknown compounds.[9]

-

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS): The gold standard for high-precision measurement of natural abundance isotope ratios and for studies requiring very high sensitivity to isotopic enrichment.[6][7][8]

A comparison of different GC-MS instruments for stable isotope tracing studies has shown that while all can yield similar biological interpretations, there are differences in accuracy and precision.[9] For instance, low-resolution GC-TOF-MS may offer superior precision in ¹³C labeled isotopologue analysis, while GC-QTOF-MS provides better accuracy.[9]

Experimental Protocols

Detailed and consistent experimental protocols are critical for obtaining reliable and reproducible results in GC-MS isotope analysis. The following sections outline key steps for the analysis of common compound classes.

Sample Preparation: Extraction and Derivatization

Many biologically relevant molecules are not sufficiently volatile for GC analysis and require derivatization to increase their volatility and thermal stability. This is a crucial step that can influence the accuracy of isotope ratio measurements.

Amino Acid Analysis:

-

Hydrolysis: Proteins are first hydrolyzed to release individual amino acids, typically using 6 M HCl at elevated temperatures (e.g., 110°C for 20-24 hours or 150°C for 70 minutes).[10][11][12]

-

Derivatization: Common derivatization methods for amino acids include:

-

N-acetyl methyl esters (NACME): A two-step process involving methylation followed by acetylation.[10][12]

-

N-tert-butyldimethylsilyl (TBDMS) derivatives: Formed using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[13] This method is known for producing stable derivatives.

-

Methyl ester-pentafluoropropionic (Me-PFP) derivatives: A two-step derivatization that yields stable derivatives suitable for long-term storage.[14]

-

Fatty Acid Analysis:

-

Extraction: Lipids are extracted from the sample matrix using methods like the Folch or Bligh-Dyer procedures.[15]

-

Saponification/Hydrolysis: Esterified fatty acids are released from complex lipids by saponification with a base (e.g., KOH in methanol).[15]

-

Derivatization: Fatty acids are typically converted to:

-

Fatty Acid Methyl Esters (FAMEs): A common method involving esterification.

-

Pentafluorobenzyl (PFB) esters: This derivative is particularly useful for analysis in negative ion chemical ionization (NCI) mode, which can provide high sensitivity.[15]

-

Steroid Analysis:

-

Extraction and Cleanup: Steroids are extracted from biological matrices like urine, often followed by enzymatic hydrolysis and purification steps.

-

Derivatization: Steroids may be analyzed in their native form or derivatized (e.g., as acetates) to improve chromatographic properties.[16]

Gas Chromatography Separation

The GC conditions must be optimized to achieve baseline separation of the target analytes from other compounds in the mixture, which is critical for accurate isotope ratio measurements.[6]

Typical GC Parameters:

-

Column: A capillary column is used, with the stationary phase chosen based on the polarity of the analytes. Common phases include DB-5ms (non-polar) and HP-INNOWax (polar).[4][13]

-

Injector: Split/splitless or on-column injection is used. The injector temperature is set high enough to ensure complete volatilization of the sample.[4][10]

-

Oven Temperature Program: A temperature gradient is typically employed to separate compounds with a wide range of boiling points. The program starts at a lower temperature, holds for a period, and then ramps up to a final temperature.[4][10]

-

Carrier Gas: Helium is the most common carrier gas, used at a constant flow rate.[4][10]

Mass Spectrometry Detection and Data Analysis

The mass spectrometer parameters are set to detect the specific ions corresponding to the different isotopologues of the target analyte.

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) is commonly used.[4] For certain derivatives like PFB esters of fatty acids, Negative Chemical Ionization (NCI) is preferred.[15]

-

Mass Analyzer Mode:

-

Full Scan: The mass analyzer scans a wide range of m/z values, which is useful for identifying unknown compounds.[4]

-

Selected Ion Monitoring (SIM): The mass analyzer is set to monitor only a few specific m/z values corresponding to the isotopologues of interest. This significantly increases sensitivity and is often used for quantitative analysis.[13]

-

-

Data Processing: Raw GC-MS data must be processed to obtain accurate isotope ratios. This involves:

-

Peak Integration: Determining the area under the chromatographic peak for each isotopologue.

-

Background Subtraction: Correcting for any background signal.

-

Correction for Natural Isotope Abundance: When using stable isotope tracers, the contribution of naturally occurring heavy isotopes in both the analyte and the derivatizing agent must be mathematically corrected to determine the true isotopic enrichment from the tracer.[13]

-

Calibration: Using isotopic standards to ensure the accuracy of the measurements.[10][16]

-

Quantitative Data and Performance Metrics

The precision and accuracy of isotope ratio measurements are critical for the interpretation of experimental results. The following tables summarize key quantitative data for GC-MS isotope analysis.

| Parameter | Value | Analyte Class | Instrument | Reference |

| Precision (δ¹³C) | SD < 0.2‰ | Steroids | GC-C-IRMS | [16] |

| Precision (δ¹³C) | Mean of 0.04‰ | Amino Acids | GC-C-IRMS | [8] |

| Precision (δ¹⁵N) | Mean of 0.28‰ | Amino Acids | GC-C-IRMS | [8] |

| Limit of Quantification (δ¹⁵N) | > 1 V-s (peak area) | Amino Acids | GC-C-IRMS | [10] |

| Limit of Quantification (δ¹³C) | > 10 V-s (peak area) | Amino Acids | GC-C-IRMS | [10] |

Table 1: Precision and Limits of Quantification in GC-IRMS.

| Instrument Type | Accuracy | Precision (¹³C Isotopologue Analysis) | Key Features | Reference |

| GC-Single Quadrupole MS (GC-SQ MS) | Good | Good | Cost-effective, robust | [9] |

| GC-Time-of-Flight MS (GC-TOF MS) | Moderate (systematic overrepresentation for high m/z) | Superior | High scan speed, good for untargeted analysis | [9] |

| GC-Quadrupole Time-of-Flight MS (GC-QTOF MS) | Better | Good | Accurate mass measurement, identification of unknowns | [9] |

Table 2: Comparison of Different GC-MS Instruments for Stable Isotope Tracing.

Visualizing Workflows and Relationships

Diagrams are essential for understanding the complex processes involved in GC-MS isotope analysis. The following diagrams, created using the DOT language, illustrate a typical experimental workflow and the logical relationships within a GC-IRMS system.

Caption: Experimental workflow for GC-MS isotope analysis.

Caption: Logical relationship of components in a GC-IRMS system.

References

- 1. researchgate.net [researchgate.net]

- 2. anchem.pl [anchem.pl]

- 3. web.gps.caltech.edu [web.gps.caltech.edu]

- 4. researchgate.net [researchgate.net]

- 5. Isotope Ratio Mass Spectrometry [applets.kcvs.ca]

- 6. dshs-koeln.de [dshs-koeln.de]

- 7. wada-ama.org [wada-ama.org]

- 8. Measurement of 13C and 15N isotope labeling by gas chromatography/combustion/isotope ratio mass spectrometry to study amino acid fluxes in a plant-microbe symbiotic association - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole time-of-flight and quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 11. alexandraatleephillips.com [alexandraatleephillips.com]

- 12. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Steroid isotopic standards for gas chromatography-combustion isotope ratio mass spectrometry (GCC-IRMS) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of Linoleic Acid-13C18

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Linoleic acid-13C18, a stable isotope-labeled compound crucial for metabolic research and drug development. The following sections detail its properties, hazards, handling procedures, and experimental applications, with a focus on providing practical information for laboratory personnel.

Chemical and Physical Properties

This compound is a synthetic, non-radioactive, isotopically labeled version of linoleic acid, where all 18 carbon atoms are the carbon-13 isotope. This labeling allows for its use as a tracer in metabolic studies, easily distinguishable from its endogenous counterpart by mass spectrometry.[1]

| Property | Value | References |

| Chemical Name | (9Z,12Z)-Octadeca-9,12-dienoic-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18 acid | [2] |

| CAS Number | 287111-25-5 | [3] |

| Molecular Formula | [13C]18H32O2 | [2] |

| Molecular Weight | 298.3 g/mol | [2][3] |

| Appearance | Colorless to straw-colored liquid/oil | [4][5] |

| Melting Point | -5 °C | [5] |

| Boiling Point | 229-230 °C | [5] |

| Density | 0.957 g/cm³ | [5] |

| Solubility | Insoluble in water. Soluble in ethanol, ether, chloroform, DMF, and DMSO. | [2][4] |

| Storage Temperature | -20°C or -80°C, under an inert atmosphere, protected from light. | [6] |

Safety and Hazard Information

While stable isotopes are not radioactive, this compound is a chemical substance and requires appropriate handling precautions. The primary hazards are associated with its potential for irritation and harmful effects if ingested or inhaled.

GHS Classification and Labeling

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity - single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

Toxicological Information

Detailed toxicological studies specifically on the 13C18-labeled form are limited. However, the toxicity is expected to be similar to that of unlabeled linoleic acid. Excessive intake of linoleic acid has been associated with pro-inflammatory and pro-oxidative effects.[7][8] It is cytotoxic, genotoxic, and can contribute to mitochondrial dysfunction and chronic inflammation when consumed in excess.[8]

| Exposure Route | Symptoms |

| Ingestion | Harmful if swallowed. |

| Inhalation | May cause respiratory tract irritation. |

| Skin Contact | Causes skin irritation. |

| Eye Contact | Causes serious eye irritation. |

Fire and Explosion Hazard Data

| Property | Value |

| Flash Point | >113 °C |

| Autoignition Temperature | Not available |

| Flammability Limits | Not available |